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Compound of Interest

Compound Name: CM304

Cat. No.: B606738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CM304 is a selective Sigma 1 Receptor (S1R) antagonist that has shown potential in preclinical

models for the treatment of neuropathic pain. The Sigma 1 Receptor is an intracellular

chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it

modulates a variety of signaling pathways. By antagonizing this receptor, CM304 can influence

downstream cellular processes involved in nociception. These application notes provide a

comprehensive guide for the in-vivo use of CM304 in rodent models, covering dosage,

administration, and experimental protocols based on available preclinical data.

Mechanism of Action: Sigma 1 Receptor
Antagonism
The Sigma 1 Receptor (S1R) is a chaperone protein that, under normal conditions, is

associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER).

Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate

to other cellular compartments, where it modulates the activity of various ion channels (such as

Ca2+, K+, and Na+ channels) and receptors, including the N-methyl-D-aspartate (NMDA)

receptor. This modulation can influence downstream signaling cascades, including the MAPK

and Nrf2 pathways, thereby affecting cellular functions like neuronal excitability and oxidative

stress responses.
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CM304, as a selective S1R antagonist, binds to the S1R and prevents its dissociation from BiP

and subsequent downstream signaling activities. This blockade of S1R function is the basis for

its therapeutic potential in conditions like neuropathic pain, where S1R activity is often

upregulated.
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Caption: Simplified signaling pathway of the Sigma 1 Receptor and the inhibitory action of
CM304.

Data Presentation: In-Vivo Efficacy of CM304 in Mice
The following tables summarize the quantitative data from preclinical studies of CM304 in

mouse models of pain.

Pain Model Species
Administratio

n Route

Dosage

Range

Observed

Effect
Reference

Neuropathic

Pain (CCI

and Cisplatin-

induced)

Male Mice
Intraperitonea

l (i.p.)
10 - 45 mg/kg

Dose-

dependent

reduction in

allodynia

[1]

Visceral Pain

(Writhing

Test)

Male Mice
Intraperitonea

l (i.p.)
-

ED50: 0.48

mg/kg
[1]

Inflammatory

Pain

(Formalin

Paw Assay)

Male Mice
Intraperitonea

l (i.p.)
-

ED50: 17.5

mg/kg
[1]

Parameter
Value (95%

Confidence Interval)
Pain Model Reference

ED50
0.48 mg/kg (0.09-1.82

mg/kg)
Writhing Test [1]

ED50
17.5 mg/kg (12.7-25.2

mg/kg)
Formalin Paw Assay [1]

Experimental Protocols
Vehicle Preparation
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CM304 is a crystalline solid. For in-vivo administration, it must be dissolved in a suitable

vehicle. The following are suggested vehicle formulations. Note: The optimal vehicle may

depend on the specific experimental conditions and should be empirically determined.

Saline-based Vehicle: For lower concentrations, CM304 can be dissolved in sterile isotonic

saline (0.9%).[2]

DMSO/Saline Vehicle: For compounds with lower aqueous solubility, a co-solvent system

can be used. A common formulation involves dissolving the compound in a small amount of

dimethyl sulfoxide (DMSO) and then diluting with saline. For example, a 5% DMSO in

isotonic saline solution has been used for similar compounds.[2]

PEG/Tween/Saline Vehicle: For compounds requiring enhanced solubility, a formulation

containing polyethylene glycol (PEG) and a surfactant like Tween 80 can be effective. A

potential formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Corn Oil Vehicle: For some applications, CM304 can be suspended in corn oil.

Protocol for Preparing a DMSO/Saline Vehicle:

Weigh the required amount of CM304.

Dissolve the CM304 in a minimal amount of 100% DMSO to create a stock solution.

Vortex or sonicate until the compound is fully dissolved.

Further dilute the stock solution with sterile isotonic saline to the final desired concentration.

Ensure the final concentration of DMSO is kept to a minimum (ideally below 10%) to avoid

vehicle-induced toxicity.

Animal Models and Dosing
The following protocol is a general guideline for administering CM304 to mice in a neuropathic

pain model.

Animal Model: Chronic Constriction Injury (CCI) model in male mice.

Drug Administration:
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Prepare the CM304 solution in the chosen vehicle at the desired concentrations (e.g., 10, 20,

and 45 mg/kg).

Administer the solution via intraperitoneal (i.p.) injection.

The injection volume should be calculated based on the animal's body weight (typically 10

mL/kg).

A control group receiving only the vehicle should be included in the study.

Experimental Workflow:
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Caption: General experimental workflow for in-vivo testing of CM304 in a rodent pain model.

Intraperitoneal (i.p.) Injection Protocol for Mice
Restraint: Properly restrain the mouse to expose the abdomen.

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid

the cecum and urinary bladder.
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Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle at a 15-

20 degree angle.

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood

vessel or organ.

Injection: Slowly inject the solution.

Withdrawal: Remove the needle and return the mouse to its cage.

Monitoring: Observe the animal for any signs of distress after the injection.

Safety and Toxicity
There is limited publicly available information on the acute toxicity (e.g., LD50) of CM304 in

rodents. However, in preclinical studies, CM304 was shown to produce antinociception and

anti-allodynia with fewer liabilities than some established therapeutics.[1] Specifically, CM304
did not produce significant sedative effects in a rotarod assay or conditioned place aversion.[1]

One study noted that CM304 displayed hyperventilation at low doses and hypoventilation at

high doses in mice, suggesting potential effects on respiration that warrant further investigation.

[3]

Caution: Due to the lack of comprehensive toxicity data, it is recommended to start with lower

doses and carefully observe the animals for any adverse effects, especially when using higher

dose ranges. Appropriate safety precautions should be taken during handling and

administration of the compound.

Conclusion
CM304 is a promising Sigma 1 Receptor antagonist with demonstrated efficacy in rodent

models of pain. The provided protocols and data serve as a starting point for researchers

investigating the in-vivo effects of this compound. Careful consideration of the dosage, vehicle,

and administration route is crucial for obtaining reliable and reproducible results. Further

studies are warranted to fully characterize the pharmacokinetic, pharmacodynamic, and

toxicological profile of CM304.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel
Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-
66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for CM304 in In-Vivo
Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606738#cm304-dosage-for-in-vivo-rodent-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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